Octahydrocurcumin

Catalog No.
S1900518
CAS No.
36062-07-4
M.F
C21H28O6
M. Wt
376.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Octahydrocurcumin

CAS Number

36062-07-4

Product Name

Octahydrocurcumin

IUPAC Name

1,7-bis(4-hydroxy-3-methoxyphenyl)heptane-3,5-diol

Molecular Formula

C21H28O6

Molecular Weight

376.4 g/mol

InChI

InChI=1S/C21H28O6/c1-26-20-11-14(5-9-18(20)24)3-7-16(22)13-17(23)8-4-15-6-10-19(25)21(12-15)27-2/h5-6,9-12,16-17,22-25H,3-4,7-8,13H2,1-2H3

InChI Key

OELMAFBLFOKZJD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CCC(CC(CCC2=CC(=C(C=C2)O)OC)O)O)O

Octahydrocurcumin (OHC) is a derivative of curcumin, a well-known yellow pigment found in turmeric. Unlike curcumin, OHC possesses a saturated carbon chain, making it more soluble in water and potentially offering improved bioavailability compared to its parent compound []. This property has attracted scientific interest in exploring its potential therapeutic applications.

Anti-Inflammatory and Antioxidant Effects

Several studies suggest that OHC, similar to curcumin, may exhibit anti-inflammatory and antioxidant properties. In vitro and in vivo studies have shown OHC's ability to reduce inflammation markers and oxidative stress in models of liver injury, colitis, and diabetic nephropathy [, , ]. These findings suggest OHC's potential role in managing inflammatory conditions.

Neuroprotective Potential

Research suggests OHC may have neuroprotective properties. Studies have shown that OHC can protect against neurodegeneration in models of Alzheimer's disease and Parkinson's disease [, ]. However, further investigation is needed to understand the underlying mechanisms and potential therapeutic benefits in humans.

Octahydrocurcumin is a fully hydrogenated derivative of curcumin, a natural polyphenolic compound derived from the rhizome of Curcuma longa, commonly known as turmeric. Its chemical formula is C21H28O6, and it represents one of the final metabolites formed during the metabolic processing of curcumin in biological systems. Octahydrocurcumin is characterized by its saturated structure, which distinguishes it from curcumin and its other metabolites, such as tetrahydrocurcumin. This saturation contributes to its stability and potential bioactivity, making it a subject of interest in various pharmacological studies .

The mechanism of action of octahydrocurcumin is still under investigation. However, its free radical scavenging properties suggest a potential role in reducing oxidative stress, which is implicated in various diseases [, ]. Additionally, some studies suggest it might influence cellular signaling pathways [].

The primary chemical reaction involving octahydrocurcumin is its formation from curcumin through hydrogenation. This process typically employs catalysts such as platinum oxide to facilitate the addition of hydrogen across the double bonds in curcumin, resulting in octahydrocurcumin. The reaction can be summarized as follows:

Curcumin+H2PtO2Octahydrocurcumin\text{Curcumin}+\text{H}_2\xrightarrow{\text{PtO}_2}\text{Octahydrocurcumin}

This hydrogenation not only alters the structural properties of curcumin but also affects its reactivity and biological activity. Octahydrocurcumin can undergo further reactions typical of saturated compounds, including oxidation and conjugation, although these are less frequent compared to its parent compound .

Octahydrocurcumin exhibits several biological activities that have garnered attention in recent research. Studies have indicated that it possesses anti-inflammatory properties comparable to those of curcumin and tetrahydrocurcumin. For instance, octahydrocurcumin has demonstrated efficacy in reducing inflammation markers in various experimental models, such as lipopolysaccharide-induced macrophage activation . Additionally, it has been shown to enhance antioxidant status and may protect against oxidative stress by modulating pathways like Keap1-Nrf2, which are crucial for cellular defense mechanisms .

The synthesis of octahydrocurcumin primarily involves the hydrogenation of curcumin. Various methods have been explored:

  • Catalytic Hydrogenation: Utilizing platinum oxide or palladium catalysts under controlled conditions to selectively reduce curcumin to octahydrocurcumin.
  • Enzymatic Reduction: Employing specific enzymes that can facilitate the conversion of curcumin into its saturated forms.
  • Chemical Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride under specific conditions to achieve full saturation .

These methods vary in efficiency and yield, with catalytic hydrogenation being the most widely adopted due to its effectiveness and simplicity.

Octahydrocurcumin has potential applications in various fields:

  • Pharmaceuticals: Due to its anti-inflammatory and antioxidant properties, it is being explored for therapeutic applications in conditions like arthritis and other inflammatory diseases.
  • Nutraceuticals: As a dietary supplement, it may contribute to health benefits associated with turmeric consumption.
  • Cosmetics: Its antioxidant properties make it a candidate for inclusion in skincare formulations aimed at protecting against oxidative damage .

Research into the interactions of octahydrocurcumin with biological systems has revealed its capability to modulate various signaling pathways. Notably:

  • Antioxidant Mechanisms: It interacts with reactive oxygen species, enhancing cellular antioxidant defenses.
  • Inflammatory Pathways: Octahydrocurcumin influences pro-inflammatory cytokine production by modulating nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathways .
  • Drug Metabolism: It may also impact cytochrome P450 enzymes involved in drug metabolism, potentially influencing the pharmacokinetics of co-administered drugs .

Octahydrocurcumin shares structural similarities with several other compounds derived from curcumin. Below is a comparison highlighting its uniqueness:

CompoundChemical FormulaKey CharacteristicsUnique Aspects
CurcuminC21H20O6Natural polyphenol, known for anti-inflammatory effectsLess stable; prone to degradation
TetrahydrocurcuminC21H24O6Intermediate metabolite with anti-inflammatory propertiesPartially saturated; retains some reactivity
HexahydrocurcuminC21H26O6Further reduced form; exhibits antioxidant activityGreater saturation than tetrahydrocurcumin
DihydrocurcuminC21H22O6Less saturated; retains some unsaturationMore reactive than octahydrocurcumin

Octahydrocurcumin stands out due to its complete saturation, which enhances stability and potentially alters its bioactivity compared to these other compounds .

Phase I metabolism of curcumin primarily involves reductive biotransformation through the sequential hydrogenation of carbon-carbon double bonds in the heptadienone chain [1] [2] [3]. This process occurs through multiple enzymatic and non-enzymatic pathways that systematically reduce the chromophoric diarylheptatrienone structure of curcumin.

The sequential reduction pathway begins with curcumin (molecular formula C21H20O6) and proceeds through distinct intermediates: dihydrocurcumin (DHC), tetrahydrocurcumin (THC), hexahydrocurcumin (HHC), and finally octahydrocurcumin (OHC) as the terminal hydrogenated metabolite [4] [5] [6]. Each reduction step involves the addition of two hydrogen atoms, systematically saturating the double bonds present in the original curcumin structure.

Research has demonstrated that octahydrocurcumin represents the final hydrogenated metabolite of curcumin, possessing superior anti-tumor activity through induction of cellular apoptosis compared to its precursor compounds [4]. The complete reduction to octahydrocurcumin results in a molecular weight of 376.4434 Da and molecular formula C21H28O6, indicating the saturation of all double bonds in the heptadienone chain [7].

The reductive metabolism occurs primarily through NADPH-dependent pathways, with various enzymes contributing to different stages of the reduction process [2] [3]. Studies have shown that alcohol dehydrogenase, NADPH-dependent reductases, and microsomal enzymes all participate in the sequential hydrogenation of curcumin derivatives [8] [6]. The reduction process demonstrates substrate specificity, with enzymes preferentially acting on compounds containing carbon-carbon double bonds rather than carbonyl groups [2].

Role of Gut Microbiota in Hydrogenation

Gut microbiota plays a crucial role in the hydrogenation of curcumin to octahydrocurcumin through specialized bacterial enzymes and metabolic pathways [9] [5] [10]. Human intestinal bacteria possess unique enzymatic machinery capable of extensive biotransformation of curcuminoids, producing up to 23 different metabolites through various pathways including reduction, acetylation, hydroxylation, and demethylation [9].

Escherichia coli represents the most significant bacterial species for curcumin metabolism, exhibiting the highest curcumin-metabolizing activity among intestinal bacteria [9] [3]. The bacterium contains the NADPH-dependent curcumin/dihydrocurcumin reductase (CurA), which catalyzes the two-step reduction pathway from curcumin to dihydrocurcumin and subsequently to tetrahydrocurcumin [2] [3]. Recent studies have identified novel strains capable of complete reduction, with Escherichia coli UMA_cur2 being the first strain identified capable of producing both hexahydrocurcumin and octahydrocurcumin [5] [11].

Additional bacterial strains contribute to curcumin hydrogenation with varying degrees of efficiency. Clostridium butyricum UMA_cur1 efficiently converts curcumin into dihydrocurcumin and tetrahydrocurcumin, notably without the YncB gene typically involved in curcumin conversion, suggesting alternative metabolic pathways [5] [11]. Other relevant bacterial strains include Bifidobacterium longum, Bifidobacterium pseudocatenulatum, Enterococcus faecalis, Lactobacillus acidophilus, and Lactobacillus casei, all capable of metabolizing curcumin with reduction rates exceeding 50% [9].

The gut microbiota demonstrates protective effects against curcumin degradation while simultaneously enhancing bioactive metabolite production [10] [12]. Studies using antibiotic-treated mice revealed that gut bacteria produce novel metabolites such as hexahydro-dimethyl-curcumin and hexahydro-didemethyl-curcumin exclusively through bacterial metabolism [10]. Furthermore, gut bacteria facilitate deconjugation of curcumin metabolites back into their bioactive forms, suggesting a protective role against degradation in the large intestine [10] [12].

Enzymatic Reduction Mechanisms

The enzymatic reduction of curcumin to octahydrocurcumin involves multiple enzyme systems with distinct mechanisms and substrate specificities [2] [3] [13]. The primary enzyme responsible for initial curcumin reduction is CurA (NADPH-dependent curcumin/dihydrocurcumin reductase), a 82 kilodalton homodimeric enzyme belonging to the medium-chain dehydrogenase/reductase superfamily [2] [3].

CurA demonstrates narrow substrate specificity, preferentially acting on curcumin and catalyzing NADPH-dependent reduction through a two-step mechanism [2] [3]. The enzyme first reduces curcumin to dihydrocurcumin, which subsequently serves as a substrate for further reduction to tetrahydrocurcumin [2]. The enzymatic activity requires NADPH as a cofactor but is metal-independent, lacking zinc ions typically found in related dehydrogenase family members [3]. The enzyme contains critical cysteine residues that are essential for activity, as demonstrated by inhibition with thiol-specific reagents [3].

Alcohol dehydrogenase represents another significant enzymatic pathway for curcumin reduction, particularly in mammalian tissues [8] [14]. Studies have shown that curcumin modulates alcohol dehydrogenase activity, with low doses of curcumin reversing alcohol-induced inhibition of the enzyme [14]. This enzyme contributes to the formation of reduced curcumin metabolites through NAD(P)H-dependent mechanisms.

Cytochrome P450 reductase activity from microsomal enzyme systems also contributes to curcumin reduction [15]. Research has identified the formation of hexahydrocurcumin as a major metabolite through reductive metabolism catalyzed by the NADPH-dependent enzyme pool of microsomal systems [15]. This pathway represents an alternative to cytosolic alcohol dehydrogenase-mediated reduction and suggests multiple parallel enzymatic routes for curcumin hydrogenation.

Baker's yeast (Saccharomyces cerevisiae) provides a unique biological system for octahydrocurcumin production through stereoselective reduction mechanisms [1] [16]. Compared to chemical methods, baker's yeast produces both 3S,5S-octahydrocurcumin and meso-octahydrocurcumin from tetrahydrocurcumin with distinct stereochemical preferences [1] [16]. This biological system demonstrates the capability for complete reduction to octahydrocurcumin while maintaining stereochemical control over the final products.

Comparative Metabolism of Curcumin Derivatives

Comparative analysis of curcumin and its hydrogenated derivatives reveals significant differences in metabolic stability, bioavailability, and biological activity [17] [18] [19]. Octahydrocurcumin demonstrates dramatically increased water solubility and chemical stability compared to curcumin, making it a superior candidate for therapeutic development [17].

Pharmacokinetic studies indicate that hexahydrocurcumin exhibits the best overall drug development profile based on complex pharmacokinetic comparisons and high ligand lipophilic efficiency values for antioxidant properties [17]. However, tetrahydrocurcumin and tetrahydro-demethoxycurcumin show very poor metabolic stability, limiting their development potential unless formulations bypassing first-pass metabolism are employed [17].

The structural differences between curcumin and its reduced derivatives significantly impact their biological activities and stability profiles [18] [19]. Tetrahydrocurcumin contains the same reactive sites as curcumin, including two ortho-methoxy phenolic groups and a reactive methylene group, but lacks the double bonds responsible for curcumin's pro-oxidant effects [18] [19]. This structural modification eliminates the autoxidation potential while maintaining beneficial therapeutic activities.

Octahydrocurcumin stereoisomers exhibit distinct biological activities and enzyme interactions [20] [21]. Meso-octahydrocurcumin (3R,5S) demonstrates more intensive inhibition toward CYP2E1 expression compared to (3S,5S)-octahydrocurcumin, resulting in enhanced liver protection effects in acetaminophen-induced cell injury [20] [21]. These stereoisomers show differential binding modes to enzyme proteins, leading to distinct pharmacological profiles despite identical molecular formulas.

Chemical synthesis methods for octahydrocurcumin production include catalytic hydrogenation using platinum oxide (PtO2) and palladium carbon catalysts [1] [16]. PtO2-catalyzed hydrogenation produces slightly predominant meso-octahydrocurcumin compared to racemic octahydrocurcumin, while palladium carbon catalysis increases the meso-octahydrocurcumin ratio [1] [16]. These chemical methods provide alternative routes to biological synthesis but lack the stereoselectivity achieved through enzymatic processes.

The metabolic fate of octahydrocurcumin involves both phase I and phase II biotransformation processes [22] [6]. Like other curcumin derivatives, octahydrocurcumin undergoes glucuronidation and sulfation conjugation reactions, forming curcumin glucuronide, dihydrocurcumin-glucuronide, tetrahydrocurcumin-glucuronide, and various sulfate conjugates [22] [6]. The major biliary metabolites include glucuronides of tetrahydrocurcumin and hexahydrocurcumin, with minor amounts of dihydroferulic acid and ferulic acid [22].

Chemical hydrogenation represents the most extensively studied approach for octahydrocurcumin synthesis, employing various metal catalysts under controlled conditions. Palladium-carbon catalyzed hydrogenation emerges as the predominant method, utilizing ten percent palladium on carbon catalyst under hydrogen atmosphere at pressures ranging from one to five bar [1] [2] [3]. The reaction typically proceeds at temperatures between fifty and sixty degrees Celsius for durations of eight to twenty hours, yielding a mixture of hydrogenated products including tetrahydrocurcumin, hexahydrocurcumin, and octahydrocurcumin [1] [3].

The palladium-carbon system demonstrates exceptional versatility in reducing the conjugated double bonds present in curcumin's heptatrienone chain [3]. Research conducted by Gopi and colleagues revealed that most curcuminoids undergo complete hydrogenation within two hours, producing tetrahydro-, hexahydro-, and octahydro- derivatives in varying ratios [1]. Notably, bisdemethoxycurcumin yields exclusively hexahydrogenated derivatives under these conditions, suggesting substrate-specific selectivity patterns [1].

Platinum-based catalysis offers superior stereoselectivity compared to palladium systems. Studies employing platinum dioxide catalyst demonstrate preferential formation of meso-octahydrocurcumin over racemic octahydrocurcumin [4] [5]. The platinum-catalyzed hydrogenation produces slightly predominant meso-octahydrocurcumin compared to racemic forms, indicating enhanced stereocontrol capabilities [5]. This stereoselectivity advantage makes platinum catalysts particularly valuable for applications requiring specific stereoisomeric compositions.

Optimization parameters for chemical hydrogenation include precise control of temperature, pressure, reaction time, and catalyst loading. Recent developments in continuous flow hydrogenation demonstrate significant improvements in product purity and reaction efficiency [6]. The continuous catalytic hydrogenation method employs nickel-based catalysts supported on silica oxide or aluminum oxide, operating at temperatures between ninety and one hundred forty degrees Celsius under pressures of one to five megapascals [6]. The residence time in micro-packed bed reactors ranges from sixty to one hundred eighty seconds, effectively reducing byproduct formation including hexahydrocurcumin and octahydrocurcumin impurities [6].

Microbial Biotransformation Methods

Microbial biotransformation presents an environmentally sustainable alternative to chemical synthesis, leveraging enzymatic pathways for stereoselective octahydrocurcumin production. Escherichia coli-mediated transformation represents a breakthrough in understanding curcumin metabolism. Research by Hassaninasab and colleagues identified a unique nicotinamide adenine dinucleotide phosphate-dependent curcumin/dihydrocurcumin reductase enzyme designated CurA [7] [8]. This enzyme catalyzes a two-step reduction pathway: curcumin converts to dihydrocurcumin as an intermediate, subsequently reducing to tetrahydrocurcumin [7] [8].

The CurA enzyme exhibits narrow substrate specificity, preferentially acting on curcumin and related compounds containing carbon-carbon double bonds [8]. The purified enzyme demonstrates molecular mass of approximately eighty-two kilodaltons, consisting of two identical subunits [7]. Optimal activity requires nicotinamide adenine dinucleotide phosphate cofactor, with complete loss of activity observed when this cofactor is absent [8].

Fungal biotransformation systems offer additional diversity in product formation. Diaporthe species, an endophytic filamentous fungus associated with Curcuma longa rhizomes, converts curcumin into four distinct colorless derivatives [9]. These include (3R,5R)-tetrahydrocurcumin, a novel (3R,5S)-hexahydrocurcumin termed neohexahydrocurcumin, (3S,5S)-octahydrocurcumin, and meso-octahydrocurcumin [9]. This diversity demonstrates the potential for generating specific stereoisomeric products through appropriate fungal strain selection.

Bacterial fermentation approaches extend beyond Escherichia coli to include specialized strains with enhanced stereoselectivity. Enterococcus avium demonstrates remarkable capability in producing optically active octahydrocurcumin derivatives [10]. This bacterium metabolizes tetrahydrocurcumin through 5R-hexahydrocurcumin intermediate to yield specifically 3R,5R-octahydrocurcumin [10]. The stereospecific nature of this transformation makes it particularly valuable for generating enantiomerically pure products.

Recent investigations have expanded the scope of microbial systems capable of curcumin transformation. Studies identified Clostridium butyricum and additional Escherichia coli strains with enhanced metabolic capabilities [11]. Notably, Escherichia coli UMA_cur2 produces not only dihydrocurcumin and tetrahydrocurcumin but also hexahydrocurcumin and octahydrocurcumin, marking the first identification of a bacterial strain capable of such extensive transformation [11].

Stereoselective Synthesis Techniques

Stereoselective synthesis of octahydrocurcumin requires sophisticated control over reaction conditions and catalyst selection to achieve desired stereoisomeric outcomes. Stereoisomeric complexity arises from the presence of two chiral centers in octahydrocurcumin, resulting in potential formation of (3R,5S)-octahydrocurcumin (meso-form) and (3S,5S)-octahydrocurcumin [12] [13]. These stereoisomers exhibit distinct biological activities, particularly in their interactions with cytochrome P450 enzymes [13].

Catalyst-dependent stereoselectivity varies significantly between different metal systems. Platinum dioxide catalysis favors meso-octahydrocurcumin formation, while palladium-carbon systems produce mixed stereoisomeric ratios [4] [5]. The use of sodium borohydride as reducing agent in combination with tetrahydrocurcumin substrate increases the meso-octahydrocurcumin ratio compared to direct hydrogenation approaches [4].

Biological systems for stereoselective synthesis demonstrate superior enantioselectivity compared to chemical methods. Baker's yeast (Saccharomyces cerevisiae) produces predominantly 3S,5S-octahydrocurcumin and meso-octahydrocurcumin from tetrahydrocurcumin substrate [4]. This biological approach offers advantages in terms of mild reaction conditions and environmental sustainability while achieving high stereoselectivity.

Enzymatic approaches provide the highest level of stereocontrol. The CurA enzyme from Escherichia coli, while not inherently stereoselective for octahydrocurcumin formation, produces tetrahydrocurcumin as the primary product with consistent stereochemistry [8]. Subsequent transformation by specialized bacterial strains like Enterococcus avium converts this intermediate to specific octahydrocurcumin stereoisomers with remarkable selectivity [10].

Process optimization for stereoselectivity involves careful consideration of reaction conditions, substrate concentration, and catalyst properties. Temperature control proves critical, with lower temperatures generally favoring higher stereoselectivity at the expense of reaction rate [5]. Solvent selection influences both solubility and stereoselectivity, with polar protic solvents typically enhancing enantioselectivity in biological systems [10].

Purification and Analytical Challenges

The purification and analytical characterization of octahydrocurcumin present unique challenges due to its structural similarity to related metabolites and the presence of multiple stereoisomers. Chromatographic separation techniques form the cornerstone of octahydrocurcumin purification. High-performance liquid chromatography with reversed-phase columns provides baseline separation of curcumin metabolites [14] [15] [16]. The development of ultra-high-performance liquid chromatography coupled with tandem mass spectrometry enables simultaneous quantification of curcumin, demethoxycurcumin, bisdemethoxycurcumin, tetrahydrocurcumin, and related metabolites with detection limits ranging from one to five nanomolar [15] [16].

Stereoisomer differentiation requires specialized analytical approaches due to identical molecular weights and similar fragmentation patterns of meso and racemic forms. Chiral high-performance liquid chromatography columns enable separation of octahydrocurcumin stereoisomers, though optimization of mobile phase composition and column temperature proves essential [12] [13]. The analytical method validation demonstrates acceptable precision and accuracy for biological matrix analysis, with inter-day and intra-day variability within regulatory acceptance criteria [16].

Sample preparation challenges arise from matrix effects in biological samples and the tendency of octahydrocurcumin to undergo degradation during extraction. Liquid-liquid extraction using tertiary-butyl methyl ether provides efficient recovery with minimal matrix interference [15] [16]. The extraction method requires careful pH control and temperature management to prevent analyte degradation during sample processing.

Stability considerations significantly impact analytical method development and validation. Octahydrocurcumin demonstrates susceptibility to oxidative degradation under ambient conditions, necessitating the development of stability-indicating assay methods [17] [18]. Ultra-high-performance liquid chromatographic methods validated according to International Council for Harmonisation guidelines demonstrate capability to separate degradation products from the intact analyte [18].

Mass spectrometric detection provides enhanced specificity and sensitivity for octahydrocurcumin quantification. Multiple reaction monitoring mode enables selective detection using characteristic ion transitions, with octahydrocurcumin showing distinct fragmentation patterns compared to other curcumin metabolites [19] [20]. The development of liquid chromatography-tandem mass spectrometry methods achieves lower limits of quantification as low as 2.5 nanograms per milliliter in biological matrices [21] [22].

Purification scale-up challenges include maintaining product purity while achieving economically viable yields. High-speed countercurrent chromatography presents an alternative to conventional column chromatography for preparative-scale purification [23]. This technique achieves resolution values exceeding 1.7 between related curcuminoids while providing milligram quantities of purified compounds with greater than ninety-eight percent purity [23].

XLogP3

3.2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

376.18858861 g/mol

Monoisotopic Mass

376.18858861 g/mol

Heavy Atom Count

27

UNII

YS2A8X6SX2

Dates

Last modified: 08-16-2023

Explore Compound Types